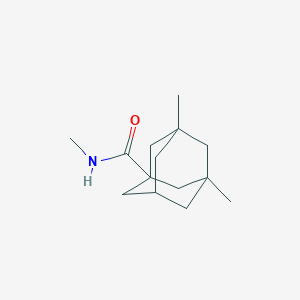
N,3,5-trimethyl-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3,5-trimethyl-1-adamantanecarboxamide, also known as memantine, is a medication used in the treatment of Alzheimer's disease. It was first synthesized in 1968 and has since been extensively studied for its potential therapeutic effects. Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the excessive activation of glutamate receptors in the brain.
Wirkmechanismus
Memantine works by blocking the excessive activation of glutamate receptors in the brain. Glutamate is an excitatory neurotransmitter that is involved in various neurological processes, including learning and memory. However, excessive activation of glutamate receptors can lead to neuronal damage and death. Memantine blocks the excessive activation of glutamate receptors by binding to a specific site on the NMDA receptor, thereby preventing the influx of calcium ions into the neuron.
Biochemical and Physiological Effects
Memantine has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. Memantine has also been shown to decrease the production of reactive oxygen species (ROS), which are known to cause neuronal damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
Memantine has several advantages for use in lab experiments. It has a high affinity for the NMDA receptor and is highly selective, meaning that it does not bind to other receptors in the brain. It also has a long half-life, which allows for sustained NMDA receptor blockade. However, one limitation of N,3,5-trimethyl-1-adamantanecarboxamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N,3,5-trimethyl-1-adamantanecarboxamide. One area of research is the potential use of N,3,5-trimethyl-1-adamantanecarboxamide in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of research is the development of new N,3,5-trimethyl-1-adamantanecarboxamide derivatives with improved pharmacological properties, such as increased selectivity and reduced toxicity. Finally, there is a need for further research on the long-term effects of N,3,5-trimethyl-1-adamantanecarboxamide treatment, including potential effects on neuronal plasticity and cognitive function.
Synthesemethoden
Memantine is synthesized through a multistep process starting from adamantane. The first step involves the conversion of adamantane to 1-amino-adamantane, followed by the reaction of 1-amino-adamantane with methyl acrylate to form N-methyl-1-adamantanamine. This is then further reacted with trimethyl orthoformate to form N,3,5-trimethyl-1-adamantanecarboxamide.
Wissenschaftliche Forschungsanwendungen
Memantine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. It has also been studied for its potential use in the treatment of neuropathic pain and depression.
Eigenschaften
IUPAC Name |
N,3,5-trimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-12-4-10-5-13(2,7-12)9-14(6-10,8-12)11(16)15-3/h10H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFKSRDPLLSVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-difluorobenzyl)-3-hydroxy-3-[(3-hydroxyazetidin-1-yl)methyl]piperidin-2-one](/img/structure/B5402536.png)
![N,N,4-trimethyl-3-(2-{methyl[2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5402544.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5402548.png)
![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5402553.png)
![5-[3-(benzyloxy)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402561.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-{[(pyridin-4-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5402567.png)
![[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5402581.png)
![4-nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5402592.png)
![N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5402597.png)
![7-(3-chloro-4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5402613.png)
![2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine](/img/structure/B5402621.png)
![3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5402626.png)
![(3S*,5S*)-1-cyclopentyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5402629.png)